4-[4-{[5-(4,5-Dimethyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a novel small molecule compound that has been identified as a potent and specific agonist of 5′-adenosine monophosphate-activated protein kinase (AMPK). [] AMPK is a key regulator of cellular energy homeostasis, playing a crucial role in various metabolic processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. [] Therefore, AMPK agonists like this compound have gained significant interest in scientific research, particularly in the fields of cardiovascular disease, metabolic disorders, and cancer. []
4-[4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid specifically activates AMPK. [] While the exact mechanism of activation remains to be fully elucidated, AMPK activation generally leads to the phosphorylation of downstream target proteins involved in various metabolic pathways. [] This phosphorylation cascade subsequently triggers a series of cellular responses that promote energy production, inhibit energy consumption, and restore cellular energy balance. []
4-[4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, denoted as PT1 in the referenced study, has been investigated for its potential cardioprotective effects in a model of myocardial ischemia. [] In vitro studies using mouse neonatal cardiomyocytes subjected to oxygen glucose deprivation/reoxygenation (OGD/R), mimicking ischemic conditions, revealed that PT1 significantly enhanced cell survival. [] This protective effect was attributed to PT1's ability to induce autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. [] PT1's induction of autophagy was linked to its activation of the AMPK pathway, which is known to regulate autophagy. [] Furthermore, in vivo studies using a murine model of myocardial ischemia/reperfusion injury demonstrated that administration of PT1 remarkably reduced infarct size, the area of damaged heart tissue. [] This in vivo finding further supports PT1's potential as a therapeutic agent for myocardial ischemia. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: